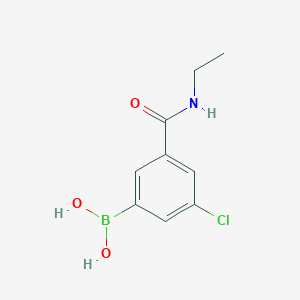![molecular formula C13H14ClNO B1418440 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride CAS No. 1082749-15-2](/img/structure/B1418440.png)
3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3’-Methoxy-[1,1’-biphenyl]-2-amine hydrochloride” is a chemical compound with the CAS number 207287-79-4 . Its IUPAC name is 3’-methoxy [1,1’-biphenyl]-4-amine hydrochloride . The molecular weight of this compound is 235.71 g/mol .
Molecular Structure Analysis
The InChI code for “3’-Methoxy-[1,1’-biphenyl]-2-amine hydrochloride” is 1S/C13H13NO.ClH/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10;/h2-9H,14H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.71 g/mol . It is stored at ambient temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.科学的研究の応用
- Biphenyl derivatives, including “3’-Methoxy-[1,1’-biphenyl]-2-amine hydrochloride”, are used in the synthesis of a wide range of drugs . They are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .
- The methods of application or experimental procedures involve various chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
- The outcomes of these applications include the production of drugs with antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria properties .
- Biphenyl derivatives are used in the production of fluorescent layers in OLEDs .
- The methods of application or experimental procedures involve the synthesis of biphenyl derivatives and their incorporation into the OLED structure .
- The outcomes of these applications include the production of OLEDs with improved performance and efficiency .
Pharmaceutical Research
Organic Light-Emitting Diodes (OLEDs)
- Biphenyl derivatives are used in the synthesis of thiophene/phenylene co-oligomer (TPCO) species .
- The methods of application or experimental procedures involve the synthesis of biphenyl derivatives and their incorporation into the TPCO structure .
- The outcomes of these applications include the production of new candidates for lasing applications .
- Biphenyl derivatives are used in the manufacturing of naturally occurring chemicals .
- The methods of application or experimental procedures involve various chemical reactions related to biphenyl scaffolds .
- The outcomes of these applications include the production of chemicals with noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis of Thiophene/Phenylene Co-Oligomer (TPCO) Species
Manufacturing of Naturally Occurring Chemicals
- Biphenyl derivatives are used in solubility studies .
- The methods of application or experimental procedures involve testing the solubility of these compounds in various solvents .
- The outcomes of these applications include understanding the factors which are involved in the solubility of different molecules in different solvents .
- Biphenyl derivatives are used in the manufacturing of basic liquid crystals .
- The methods of application or experimental procedures involve various chemical reactions related to biphenyl scaffolds .
- The outcomes of these applications include the production of liquid crystals which are significant intermediates in organic chemistry .
Solubility Studies
Manufacturing of Liquid Crystals
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-(3-methoxyphenyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14;/h2-9H,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUKUTDTBCPOTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

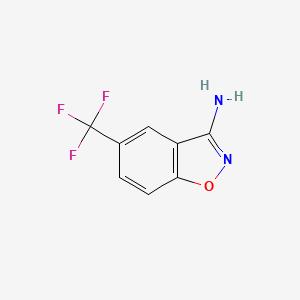

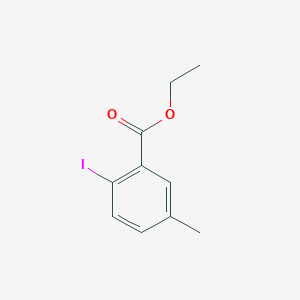
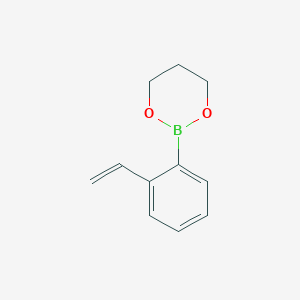
![Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1418363.png)



![Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride](/img/structure/B1418369.png)
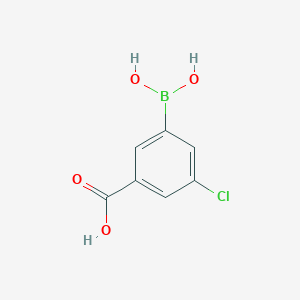
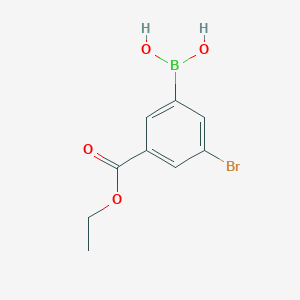
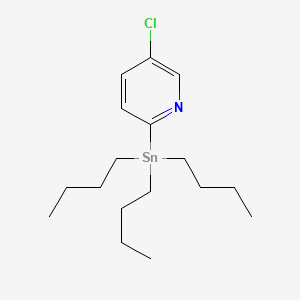
![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)
